4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-28-17-11-15(16(23(26)27)12-18(17)29-2)20(25)21-13-6-8-14(9-7-13)22-10-4-3-5-19(22)24/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRQJHHLTDFVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes nitration, amidation, and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining quality and efficiency.
Chemical Reactions Analysis
4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The piperidinyl group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Insights: The target compound’s crystallographic data (if available) might leverage programs like SHELX ( ) for refinement, given its prevalence in small-molecule crystallography.
- Activity Prediction: Nitrobenzamides are often associated with antimicrobial or antiparasitic activity, but the piperidinone moiety may redirect selectivity toward neurological or protease targets.
- Data Gaps: No pharmacokinetic or toxicity data are available. Comparative analysis relies on structural extrapolation rather than direct bioactivity studies.
Biological Activity
4,5-Dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound with a complex structure that includes a benzamide backbone, nitro group, and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antioxidant properties and enzyme inhibition relevant to neurodegenerative diseases.
Chemical Structure
The compound's chemical formula is , characterized by the following structural features:
- Benzamide Backbone : Central to its biological activity.
- Nitro Group : Potentially influences reactivity and biological interactions.
- Methoxy Groups : May enhance lipophilicity and bioavailability.
- Piperidinyl Moiety : Associated with various pharmacological activities.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activity. In a study focusing on similar compounds, several derivatives demonstrated potent radical scavenging capabilities, outperforming standard antioxidants like ascorbic acid and resveratrol in the Oxygen Radical Absorbance Capacity (ORAC) assay. Specifically, compounds such as 4a , 4d , and 4g showed over 30% efficacy in scavenging free radicals .
Enzyme Inhibition
Another critical biological activity of this compound is its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are vital in regulating acetylcholine levels in the brain, which is crucial for cognitive function. In vitro studies have shown that certain derivatives of this compound can inhibit AChE activity significantly, enhancing acetylcholine signaling, which may be beneficial in treating Alzheimer's disease .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-(2-Oxopiperidin-1-yl)phenyl]-3,4-dimethoxybenzamide | Similar piperidine and benzamide structure | Anticancer |
| 4-Methoxy-N-[4-(2-pyrrolidinyl)phenyl]benzamide | Pyrrolidine substitution | Antimicrobial |
| N-[4-(3-morpholinophenyl)]benzamide | Morpholine ring substitution | Anti-inflammatory |
This table illustrates the versatility of the benzamide framework and highlights how modifications can lead to diverse biological activities.
Case Studies
In one notable study involving a series of synthesized derivatives based on 4,5-dimethoxy-2-nitrobenzohydrazides, compounds were screened for their ability to scavenge free radicals and inhibit cholinesterase enzymes. The results indicated that some derivatives not only exhibited strong antioxidant properties but also showed promising cholinergic activity, suggesting their potential utility in treating neurodegenerative conditions .
The proposed mechanisms underlying the biological activities of this compound include:
- Radical Scavenging : The presence of methoxy and nitro groups may facilitate the donation of electrons to neutralize reactive oxygen species (ROS).
- Cholinesterase Inhibition : The compound likely interacts with the active sites of AChE and BuChE, preventing the breakdown of acetylcholine and enhancing synaptic transmission.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4,5-dimethoxy-2-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nitro group introduction, benzamide coupling, and piperidinone ring functionalization. Key steps include:
- Nitro group placement : Ensure regioselective nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Amide coupling : Optimize coupling reagents (e.g., HATU or EDC/DMAP) for the benzamide bond formation, monitoring reaction progress via TLC or HPLC .
- Piperidinone incorporation : Use reductive amination or nucleophilic substitution to attach the 2-oxopiperidin-1-yl moiety, ensuring anhydrous conditions to prevent hydrolysis .
Q. How can researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Employ a combination of analytical techniques:
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, nitro groups) and piperidinone ring conformation. For example, the 2-oxopiperidin-1-yl group shows distinct carbonyl resonances at ~170 ppm in ¹³C NMR .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak) and detects impurities .
- Chromatography : HPLC with UV detection (λmax ~255 nm for nitro-aromatic systems) quantifies purity ≥95% .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved during structural elucidation?
- Methodological Answer : Contradictions often arise from overlapping signals (e.g., methoxy vs. piperidinone protons). Strategies include:
- 2D NMR (COSY, HSQC) : Resolve proton-proton correlations and assign quaternary carbons. For example, HSQC can differentiate methoxy (-OCH₃) protons from aromatic protons .
- Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering in piperidinone) that cause signal broadening .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What strategies optimize reaction yields for the piperidinone-phenylbenzamide scaffold?
- Methodological Answer : Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitro-aromatic intermediates but may require strict temperature control to avoid side reactions .
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or acid/base catalysts for ring closure .
- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction timelines .
Q. How can computational tools predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Simulate binding to target receptors (e.g., neurotransmitter receptors) using AutoDock Vina or Schrödinger Suite. Focus on interactions between the nitro group and active-site residues .
- ADMET prediction : Use QikProp or SwissADME to estimate pharmacokinetic properties (e.g., logP, metabolic stability) influenced by the 4,5-dimethoxy and 2-oxopiperidinyl groups .
- QSAR modeling : Develop quantitative structure-activity relationships using descriptors like molar refractivity and H-bond acceptor counts .
Data Analysis and Experimental Design
Q. What statistical methods are critical for validating synthetic reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify critical factors .
- ANOVA : Compare batch-to-batch variability in yield and purity. For example, a p-value <0.05 indicates significant differences requiring process adjustments .
- Control charts : Monitor HPLC purity data over multiple syntheses to detect outliers .
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
- Error analysis : Quantify deviations (e.g., RMSD between DFT-calculated and experimental NMR shifts). Adjust computational parameters (e.g., solvent model, basis set) to improve accuracy .
- Isotopic labeling : Use ¹⁵N-labeled nitro groups to confirm assignments in complex spectra .
- Collaborative validation : Cross-check data with independent labs or databases (e.g., NIST Chemistry WebBook for reference spectra) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
